molecular formula C32H28F4N2O5S B4310797 DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4310797
M. Wt: 628.6 g/mol
InChI Key: OWQSYSUQJIASIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-amino-4-(2-fluorophenyl)-5-oxo-7-(2-thienyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including amino, fluorophenyl, thienyl, and trifluoromethyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: Initial steps may involve the condensation of appropriate aldehydes and ketones to form intermediate compounds.

    Cyclization: The formation of the hexahydroquinoline core is achieved through cyclization reactions, often catalyzed by acids or bases.

    Functional Group Modifications:

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Diethyl 2-amino-4-(2-fluorophenyl)-5-oxo-7-(2-thienyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the keto group to hydroxyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

Diethyl 2-amino-4-(2-fluorophenyl)-5-oxo-7-(2-thienyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Diethyl 2-amino-4-(2-fluorophenyl)-5-oxo-7-(2-thienyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core structure, which may have different substituents and functional groups.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups, which may exhibit similar reactivity and biological activity.

    Thienyl Compounds:

The uniqueness of DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 2-amino-4-(2-fluorophenyl)-5-oxo-7-thiophen-2-yl-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F4N2O5S/c1-3-42-30(40)25-20(23-10-7-15-44-23)16-22-26(28(25)39)24(19-8-5-6-9-21(19)33)27(31(41)43-4-2)29(37)38(22)18-13-11-17(12-14-18)32(34,35)36/h5-15,20,24-25H,3-4,16,37H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQSYSUQJIASIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=C(C=C3)C(F)(F)F)N)C(=O)OCC)C4=CC=CC=C4F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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